molecular formula C8H12BNO2 B016133 3-(N,N-Dimethylamino)phenylboronic acid CAS No. 178752-79-9

3-(N,N-Dimethylamino)phenylboronic acid

Cat. No.: B016133
CAS No.: 178752-79-9
M. Wt: 165 g/mol
InChI Key: YZQQHZXHCXAJAV-UHFFFAOYSA-N
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Description

3-(N,N-Dimethylamino)phenylboronic acid is an organic compound with the molecular formula C8H12BNO2. It is a boronic acid derivative characterized by the presence of a dimethylamino group attached to the phenyl ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties .

Mechanism of Action

Target of Action

3-(N,N-Dimethylamino)phenylboronic acid is a reactant involved in the synthesis of different protein effectors . It has been used in the creation of modulators of survival motor neuron proteins, glucokinase activators, and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .

Mode of Action

The compound is a weak acid and can participate in acid-base reactions . Its amine group can lose a proton, making it reactive . It can also undergo organic synthesis reactions, such as forming nucleophilic addition products with aldehydes .

Biochemical Pathways

It has been used in the synthesis of modulators of survival motor neuron proteins, glucokinase activators, and aryl ethers for use as bacillus anthracis enoyl-acp reductase inhibitors . These suggest that it may have an impact on the pathways related to motor neuron survival, glucose metabolism, and bacterial fatty acid synthesis.

Pharmacokinetics

Its solubility in water and organic solvents like ether, ethanol, and dimethylformamide suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use. In the synthesis of protein effectors, it can contribute to the modulation of survival motor neuron proteins, activation of glucokinase, and inhibition of Bacillus anthracis enoyl-ACP reductase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is sensitive to heat and may decompose to produce toxic gases at high temperatures . It should be stored in a dry, well-ventilated place, away from sources of ignition . The compound is also sensitive to moisture and may contain varying amounts of anhydride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid typically involves the reaction of 3-bromo-N,N-dimethylaniline with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures[2][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(N,N-Dimethylamino)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(N,N-Dimethylamino)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is utilized in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor modulators.

    Industry: The compound is employed in the production of advanced materials, such as polymers and electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N,N-Dimethylamino)phenylboronic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity. Compared to other boronic acids, it offers enhanced solubility in organic solvents and improved stability under various reaction conditions .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQQHZXHCXAJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376286
Record name 3-(N,N-Dimethylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178752-79-9
Record name 3-(N,N-Dimethylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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